1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as BU-32, is a small molecule that has been synthesized and studied for its potential use as a therapeutic agent.
Scientific Research Applications
Anticancer Potential
BBP-MTAQ has shown promise as an anticancer agent. Its unique structure and boron content make it suitable for neutron capture therapy (NCT). In NCT, boron-containing compounds selectively accumulate in tumor cells, and upon irradiation with low-energy neutrons, they release high-energy alpha particles, damaging cancerous tissue while sparing healthy cells .
Boron Neutron Capture Therapy (BNCT)
As mentioned earlier, BBP-MTAQ can serve as a boron carrier for BNCT. Researchers are investigating its efficacy in treating various cancers, including brain tumors, melanomas, and head and neck cancers. The compound’s stability and selective accumulation in tumor cells are critical factors for successful BNCT .
Drug Delivery Systems
BBP-MTAQ’s hydrolysis susceptibility in water is a double-edged sword. While it limits its stability, it also allows for controlled drug release. Researchers are exploring its use as a prodrug, where it remains stable until it reaches the target site, whereupon hydrolysis releases the active drug. This property is valuable for designing drug delivery systems .
Antibacterial Activity
Some boronic acids exhibit antibacterial properties. BBP-MTAQ’s structure suggests potential interactions with bacterial enzymes or cell membranes. Investigating its antibacterial effects could lead to novel antimicrobial agents .
Enzyme Inhibition Studies
Researchers have used boronic acids as enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues. BBP-MTAQ might find applications in inhibiting specific enzymes involved in disease pathways, such as proteases or kinases .
Materials Science
Boron-containing compounds often play a role in materials science. BBP-MTAQ’s unique structure could contribute to the development of functional materials, such as sensors, catalysts, or luminescent materials .
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-3-4-14-30-20-11-9-18(10-12-20)24-23(28)25-19-8-7-17-6-5-13-26(21(17)15-19)22(27)16-29-2/h7-12,15H,3-6,13-14,16H2,1-2H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGDOIFYMLJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea |
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